REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][C:14](F)(F)[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1.C([O-])([O-])=[O:20].[Cs+].[Cs+]>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][C:14](=[O:20])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
compound 344
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 5
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)(F)F
|
Name
|
Cs2CO3
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |